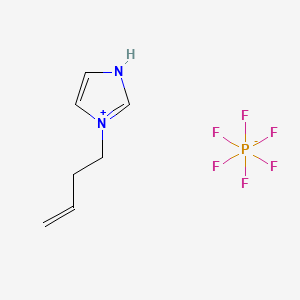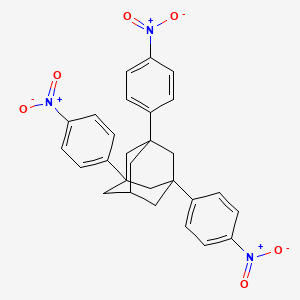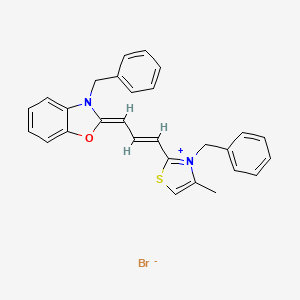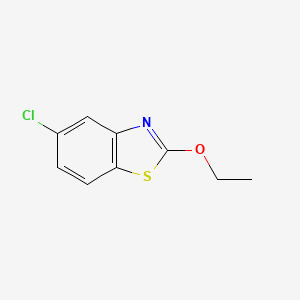
5-Chloro-2-ethoxy-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-ethoxy-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with a thiazole ring, with a chlorine atom at the 5th position and an ethoxy group at the 2nd position. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethoxy-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with chloroacetaldehyde in the presence of a base. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The starting materials, 2-aminobenzenethiol and chloroacetaldehyde, are reacted in a controlled environment to ensure high yield and purity. The reaction mixture is then subjected to distillation and purification steps to isolate the desired product. Advanced techniques such as microwave irradiation and one-pot multicomponent reactions have also been explored to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-ethoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used
Applications De Recherche Scientifique
5-Chloro-2-ethoxy-1,3-benzothiazole has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that benzothiazole derivatives, including this compound, possess anticancer activity. They are being investigated for their potential use in cancer therapy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. .
Mécanisme D'action
The mechanism of action of 5-Chloro-2-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby preventing the proliferation of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 5-Chloro-2-methylbenzothiazole
Comparison
5-Chloro-2-ethoxy-1,3-benzothiazole is unique due to the presence of both a chlorine atom and an ethoxy group, which impart distinct chemical and biological properties. Compared to 2-aminobenzothiazole and 2-mercaptobenzothiazole, the ethoxy group enhances its solubility and reactivity. The chlorine atom at the 5th position also makes it more reactive towards nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives .
Propriétés
Formule moléculaire |
C9H8ClNOS |
|---|---|
Poids moléculaire |
213.68 g/mol |
Nom IUPAC |
5-chloro-2-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNOS/c1-2-12-9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,2H2,1H3 |
Clé InChI |
MHULQQVVDUGETN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=C(S1)C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)
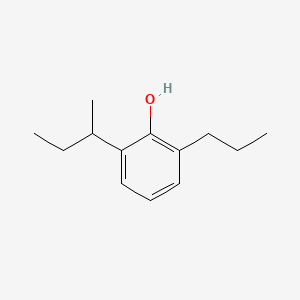
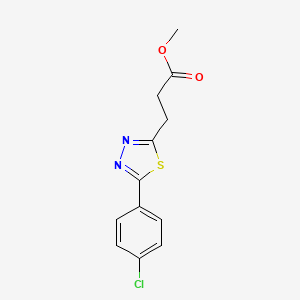
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
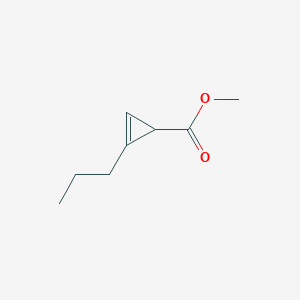
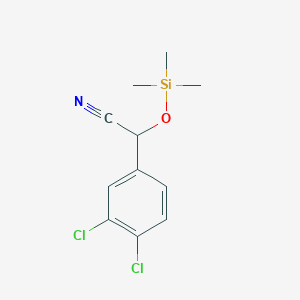

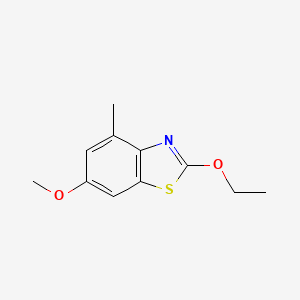
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
